

# Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl from dimethyl 4,4'-biphenyldicarboxylate

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## Compound of Interest

Compound Name: 4,4'-Bis(hydroxymethyl)biphenyl

Cat. No.: B160637

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## Application Notes: Synthesis and Utility of 4,4'-Bis(hydroxymethyl)biphenyl

### Introduction

**4,4'-Bis(hydroxymethyl)biphenyl** is a versatile organic compound characterized by a biphenyl core functionalized with two hydroxymethyl (-CH<sub>2</sub>OH) groups at the para positions. This symmetrical diol serves as a crucial building block and intermediate in various fields, including materials science and pharmaceutical development. Its rigid biphenyl backbone provides thermal stability and desirable electronic properties, while the reactive hydroxyl groups allow for a wide range of chemical transformations.

### Key Applications

- **Polymer Chemistry:** **4,4'-Bis(hydroxymethyl)biphenyl** is a key monomer in the synthesis of high-performance polymers such as polyesters, polyurethanes, and epoxy resins. The rigidity of the biphenyl unit imparts excellent thermal stability, mechanical strength, and dimensional stability to the resulting polymers.
- **Liquid Crystals:** The rod-like structure of the biphenyl moiety makes this compound a valuable precursor for the synthesis of liquid crystal materials used in display technologies. [1] Its incorporation into liquid crystal structures can influence the mesophase behavior and electro-optical properties.

- Pharmaceutical and Drug Development: The biphenyl scaffold is a recognized pharmacophore present in numerous therapeutic agents, including anti-inflammatory, antihypertensive, and anti-cancer drugs. **4,4'-Bis(hydroxymethyl)biphenyl** can be used as a starting material or intermediate to synthesize more complex, biologically active molecules. The hydroxyl groups provide convenient handles for derivatization and the introduction of other functional groups.
- Organic Synthesis: As a bifunctional molecule, it serves as a versatile intermediate in the synthesis of various organic compounds, including macrocycles, ligands for metal catalysts, and functional materials for organic electronics.[2]

The synthesis of **4,4'-Bis(hydroxymethyl)biphenyl** from dimethyl 4,4'-biphenyldicarboxylate via reduction is a common and efficient laboratory and industrial method. The following protocol details the reduction using lithium aluminum hydride ( $\text{LiAlH}_4$ ), a powerful reducing agent capable of converting esters to primary alcohols in high yield.[3][4]

## Physicochemical and Reaction Data

The following table summarizes the key quantitative data for the starting material, product, and the synthesis reaction.

Parameter	Value	Reference(s)
Product Name	4,4'-Bis(hydroxymethyl)biphenyl	[5][6]
CAS Number	1667-12-5	[1][5][7]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	[5][6][7]
Molecular Weight	214.26 g/mol	[5][6][7]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	191-192 °C	[5]
Boiling Point	416.3 °C at 760 mmHg	[5]
Solubility	Soluble in hot ethanol and THF, insoluble in water.	[2][5]
Starting Material	Dimethyl 4,4'-biphenyldicarboxylate	[8]
Reducing Agent	Lithium Aluminum Hydride (LiAlH <sub>4</sub> )	[8][9]
Solvent	Anhydrous Tetrahydrofuran (THF)	[8][9]
Reaction Temperature	50 °C	[8][9]
Reaction Time	1.5 hours	[8][9]
Molar Yield	96.6%	[8][9]

## Experimental Protocol: Reduction of Dimethyl 4,4'-Biphenyldicarboxylate

This protocol describes the synthesis of **4,4'-bis(hydroxymethyl)biphenyl** by the reduction of dimethyl 4,4'-biphenyldicarboxylate using lithium aluminum hydride.

Materials and Reagents:

- Dimethyl 4,4'-biphenyldicarboxylate (4,4'-bis(methoxycarbonyl)biphenyl)
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Ethanol
- Acetone
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized water

**Equipment:**

- 2-liter three-neck round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Addition (dropping) funnel
- Heating mantle or water bath
- Inert gas supply (Nitrogen or Argon)
- Büchner funnel and filter flask (Septum G2 or equivalent)
- Rotary evaporator

**Procedure:**

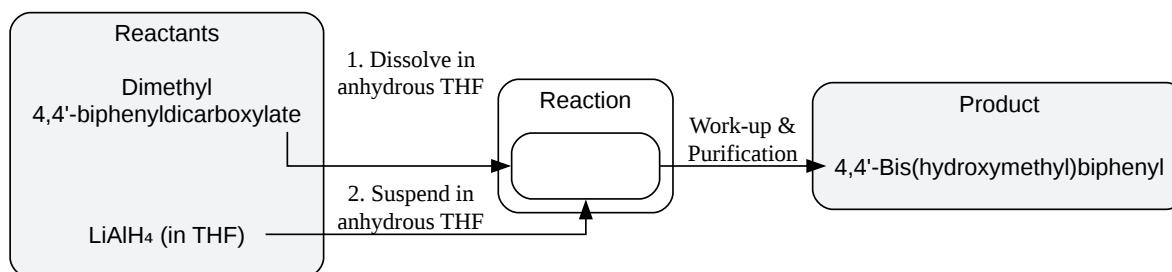
- **Setup:** Assemble the 2-liter flask with the mechanical stirrer, reflux condenser, and addition funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The system should be flushed with nitrogen or argon.

- Preparation of LiAlH<sub>4</sub> Suspension: In the reaction flask, carefully place 789 mg (20.8 mmol) of LiAlH<sub>4</sub> and add 150 mL of anhydrous THF.<sup>[8][9]</sup> Begin stirring to form a suspension.
- Preparation of Ester Solution: In a separate flask, dissolve 7.5 g (27.7 mmol) of dimethyl 4,4'-biphenyldicarboxylate in 500 mL of anhydrous THF.<sup>[8]</sup> Heat the solution gently to 50 °C to ensure complete dissolution.
- Reaction: Heat the LiAlH<sub>4</sub> suspension to 50 °C.<sup>[8][9]</sup> Transfer the warm ester solution to the addition funnel and add it dropwise to the stirred LiAlH<sub>4</sub> suspension over a period of 1 hour. Maintain the reaction mixture at 50 °C under an inert atmosphere.<sup>[8]</sup>
- Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for an additional 30 minutes.<sup>[8][9]</sup>
- Quenching: Cool the reaction mixture to room temperature using an ice bath. Carefully and slowly add 15 mL of a THF/water (80:20 v/v) mixture to quench the excess LiAlH<sub>4</sub>.<sup>[8]</sup> Stir for 15-20 minutes until gas evolution ceases.
- Work-up and Isolation:
  - Filter the resulting precipitate through a G2 septum or Büchner funnel.<sup>[8][9]</sup>
  - Wash the collected solid precipitate thoroughly with ethanol (3 x 100 mL).<sup>[8][9]</sup>
  - Combine the filtrate and the ethanol washings.
  - Concentrate the combined organic solution to dryness using a rotary evaporator with the water bath set to 40 °C.<sup>[8][9]</sup>
- Purification:
  - To the solid residue, add 100 mL of hot acetone (approx. 50 °C) and stir to dissolve the product.<sup>[8][9]</sup>
  - Filter the hot solution to remove any insoluble inorganic salts.
  - Dry the acetone filtrate over anhydrous Na<sub>2</sub>SO<sub>4</sub>.

- Filter off the drying agent and evaporate the acetone under reduced pressure to yield the final product.
- Drying and Characterization: Dry the resulting white solid under vacuum. The expected yield of **4,4'-bis(hydroxymethyl)biphenyl** is approximately 5.74 g (96.6% molar yield).[8] Characterize the product by melting point determination and spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR).

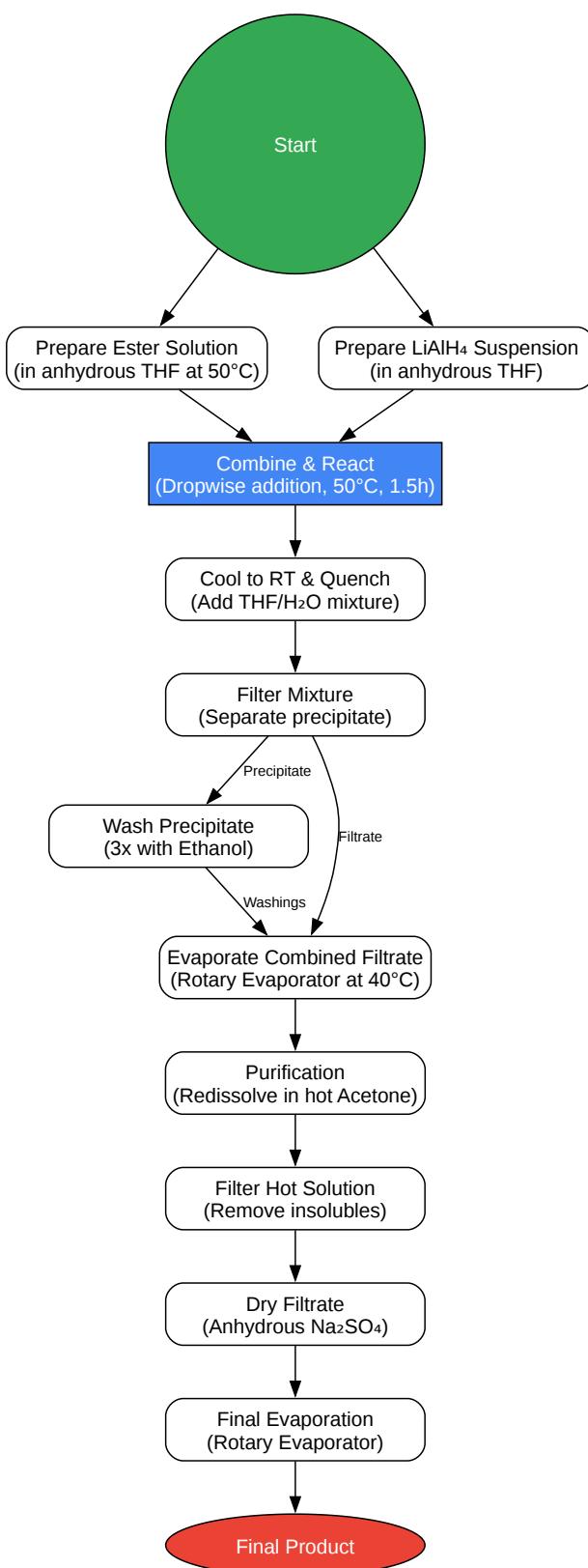
## Visualized Workflow and Reaction Scheme

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis.



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Caption: Reaction scheme for the synthesis of **4,4'-bis(hydroxymethyl)biphenyl**.

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Caption: Experimental workflow for the synthesis and purification of the target compound.

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